molecular formula C10H11BrF2O B2813835 1-Bromo-4-(difluoromethyl)-2-propan-2-yloxybenzene CAS No. 2248300-29-8

1-Bromo-4-(difluoromethyl)-2-propan-2-yloxybenzene

Cat. No.: B2813835
CAS No.: 2248300-29-8
M. Wt: 265.098
InChI Key: BVPVTAWZUKRLEL-UHFFFAOYSA-N
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Description

1-Bromo-4-(difluoromethyl)-2-propan-2-yloxybenzene, also known as 4-Bromo-α,α-difluorotoluene , is a chemical compound with the empirical formula C7H5BrF2 . It belongs to the class of fluorinated building blocks and is commonly used in synthetic chemistry .


Synthesis Analysis

The synthesis of this compound involves bromination of the corresponding toluene derivative. Specific synthetic routes may vary, but a common method is the reaction of 4-(difluoromethyl)benzene with bromine in the presence of a suitable catalyst or brominating agent. The resulting product is this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromine atom and a difluoromethyl group. The bromine atom is attached to the para position (position 4) relative to the oxygen-bearing side chain. The compound’s structure is crucial for understanding its reactivity and properties .


Physical and Chemical Properties Analysis

  • Refractive Index : The refractive index at 20°C is approximately 1.514 .
  • Density : The density is approximately 1.604 g/mL at 25°C .

Safety and Hazards

  • Flash Point : The flash point is approximately 87.8°C (190.0°F) .

Properties

IUPAC Name

1-bromo-4-(difluoromethyl)-2-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrF2O/c1-6(2)14-9-5-7(10(12)13)3-4-8(9)11/h3-6,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPVTAWZUKRLEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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